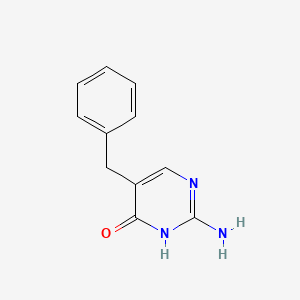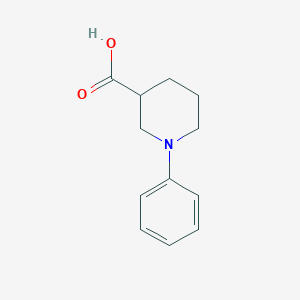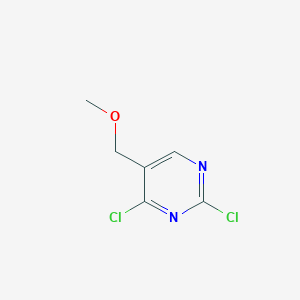
5-溴吡啶-3,4-二羧酸
描述
5-Bromopyridine-3,4-dicarboxylic acid is a brominated derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 3 and 4 positions and a bromine atom at the 5 position on the pyridine ring
科学研究应用
5-Bromopyridine-3,4-dicarboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the preparation of functional materials and ligands for catalysis.
作用机制
Target of Action
Brominated pyridines are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
The mode of action of 5-Bromopyridine-3,4-dicarboxylic acid is primarily through its interaction with its targets. The bromination reaction of pyridine derivatives is a key step in the synthesis of various compounds . The bromination reaction of pyridine derivatives is typically initiated by free radicals .
Biochemical Pathways
Brominated pyridines are often involved in the synthesis of various pharmaceuticals, suggesting they may influence a wide range of biochemical pathways .
Result of Action
It’s known that brominated pyridines are often used in the synthesis of various pharmaceuticals, suggesting they may have a wide range of effects .
Action Environment
The action of 5-Bromopyridine-3,4-dicarboxylic acid can be influenced by various environmental factors. For instance, the bromination reaction of pyridine derivatives is a typical exothermic reaction, and the apparent thermodynamics and apparent kinetics of the synthetic reaction process are very important to realize intrinsic and safe production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopyridine-3,4-dicarboxylic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide as the brominating reagent . The reaction conditions often include the use of solvents such as tetrahydrofuran and dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production methods for 5-bromopyridine-3,4-dicarboxylic acid may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 5-Bromopyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Alcohols and Aldehydes: Formed through reduction of carboxylic acid groups.
相似化合物的比较
5-Bromopyridine-3-carboxylic acid: Similar structure but with only one carboxylic acid group.
5-Methylpyridine-2,3-dicarboxylic acid: Precursor in the synthesis of 5-bromopyridine-3,4-dicarboxylic acid.
2,2’-Bipyridine Derivatives: Compounds with two pyridine rings, often used in coordination chemistry.
Uniqueness: 5-Bromopyridine-3,4-dicarboxylic acid is unique due to the presence of both bromine and two carboxylic acid groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and other applications.
属性
IUPAC Name |
5-bromopyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOJWAGUGFOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618383 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90325-36-3 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)




![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)








